molecular formula C19H24N2O3S B2617869 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate CAS No. 1211116-28-7

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate

Cat. No.: B2617869
CAS No.: 1211116-28-7
M. Wt: 360.47
InChI Key: RNPGWMPNWFBIPK-UHFFFAOYSA-N
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Description

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate is a complex organic compound with the molecular formula C19H24N2O3S. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoyl group, and a phenylsulfanyl group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate involves multiple steps, typically starting with the preparation of the cyanocyclohexyl intermediate. This intermediate is then reacted with ethyl 2-(phenylsulfanyl)propanoate under controlled conditions to form the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.

Scientific Research Applications

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the detailed mechanisms by which the compound exerts its effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)propanoate stands out due to its unique structural features and chemical properties. Similar compounds include:

  • 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)butanoate
  • 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(phenylsulfanyl)pentanoate These compounds share similar core structures but differ in the length of the carbon chain attached to the phenylsulfanyl group. The differences in structure can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-phenylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(17(22)21-19(13-20)11-7-4-8-12-19)24-18(23)15(2)25-16-9-5-3-6-10-16/h3,5-6,9-10,14-15H,4,7-8,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPGWMPNWFBIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)OC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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